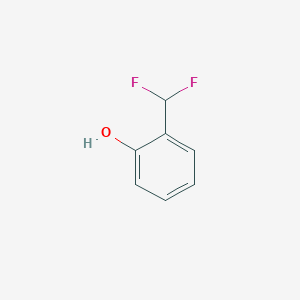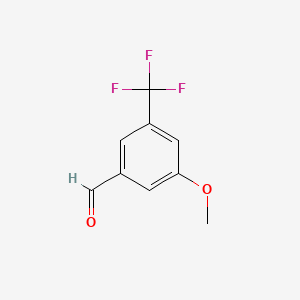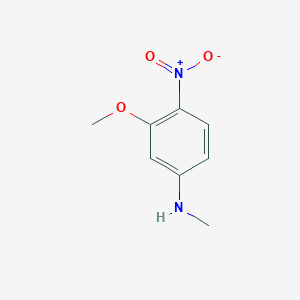
3-Methoxy-N-methyl-4-nitroanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-N-methyl-4-nitroaniline: is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, featuring a methoxy group (-OCH3) at the 3-position, a methyl group (-CH3) at the nitrogen atom, and a nitro group (-NO2) at the 4-position of the benzene ring
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: 3-Methoxy-N-methyl-4-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology and Medicine:
Potential Therapeutic Agents: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents due to their unique chemical properties.
Industry:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration of Aniline Derivatives: The synthesis of 3-methoxy-N-methyl-4-nitroaniline typically begins with the nitration of aniline derivatives. For instance, 3-methoxyaniline can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Methylation: The resulting 3-methoxy-4-nitroaniline can then be methylated at the nitrogen atom using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield 3-methoxy-N-methyl-4-nitroaniline.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group in 3-methoxy-N-methyl-4-nitroaniline can be reduced to an amino group (-NH2) using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can also undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products:
Reduction: 3-methoxy-N-methyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-methyl-4-nitroaniline largely depends on its chemical structure. The nitro group is electron-withdrawing, which affects the electron density on the benzene ring and the nitrogen atom. This can influence the compound’s reactivity and interactions with other molecules. The methoxy group is electron-donating, which can stabilize certain reaction intermediates. The methyl group on the nitrogen atom can affect the compound’s solubility and overall reactivity.
Vergleich Mit ähnlichen Verbindungen
N-Methyl-4-nitroaniline: Similar structure but lacks the methoxy group.
3-Methoxy-N,N-dimethyl-4-nitroaniline: Similar structure but has an additional methyl group on the nitrogen atom.
3-Methoxy-N-methylaniline: Similar structure but lacks the nitro group.
Uniqueness: 3-Methoxy-N-methyl-4-nitroaniline is unique due to the combination of the methoxy, methyl, and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it useful in specific applications such as organic synthesis and as an additive in explosives.
Eigenschaften
IUPAC Name |
3-methoxy-N-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9-6-3-4-7(10(11)12)8(5-6)13-2/h3-5,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENGNOMTDAOEGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

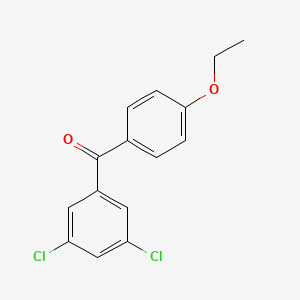
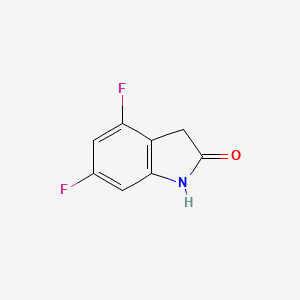
![5-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1359045.png)

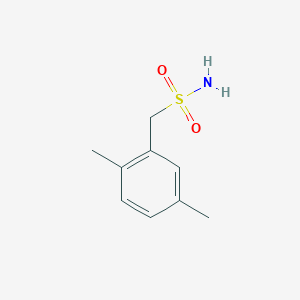


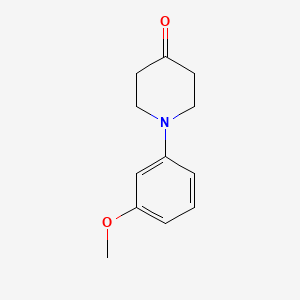
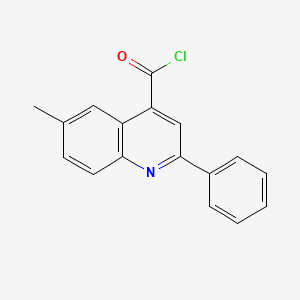
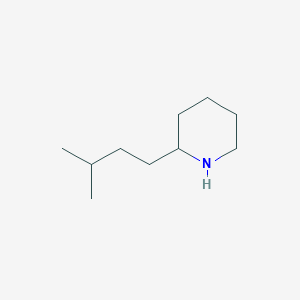
amine](/img/structure/B1359065.png)
